Anticancer agent 108

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

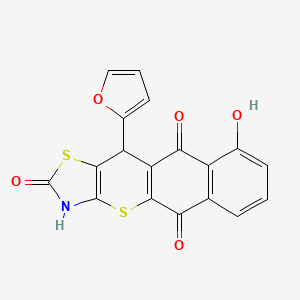

C18H9NO5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

17-(furan-2-yl)-4-hydroxy-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione |

InChI |

InChI=1S/C18H9NO5S2/c20-8-4-1-3-7-10(8)14(22)12-11(9-5-2-6-24-9)16-17(19-18(23)26-16)25-15(12)13(7)21/h1-6,11,20H,(H,19,23) |

InChI Key |

UGWNCWOKVYKUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=CO5)SC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

Compound 3.10: A Technical Guide on Overcoming Multidrug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Compound 3.10," a designation that prominently refers to the marine alkaloid 3,10-Dibromofascaplysin (DBF) in the context of combating multidrug resistance (MDR) in cancer. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in its mechanism of action. Additionally, this guide will briefly touch upon another compound, a thiazolyl benzodiazepine derivative, associated with a binding constant of 3.10 µM in a different cancer research context.

Core Compound: 3,10-Dibromofascaplysin (DBF)

3,10-Dibromofascaplysin is a marine-derived alkaloid that has demonstrated significant cytotoxic activity against various human cancer cell lines, including those resistant to standard chemotherapeutic agents.[1][2][3] Its efficacy in drug-resistant prostate cancer models makes it a promising candidate for further preclinical and clinical development.[1][2][3]

Quantitative Data Summary

The anti-cancer activity of DBF has been quantified across several prostate cancer cell lines, including those exhibiting resistance to docetaxel. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxicity of 3,10-Dibromofascaplysin (DBF) in Prostate Cancer Cell Lines [3]

| Cell Line | Description | IC50 of DBF (µM) | IC50 of Docetaxel (nM) |

| 22Rv1 | Hormone- and AR-V7-positive | 0.29 ± 0.04 | 0.38 ± 0.08 |

| PC3 | Androgen-independent | 0.79 ± 0.17 | 8.55 ± 3.09 |

| PC3-DR | Docetaxel-resistant | 1.51 ± 0.35 | 355.8 ± 148.7 |

| DU145 | Androgen-independent | 4.19 ± 0.81 | 1.72 ± 0.19 |

| DU145-DR | Docetaxel-resistant | 1.25 ± 0.27 | 89.4 ± 13.2 |

Data presented as mean ± standard deviation from 72-hour incubation assays.

Mechanism of Action and Signaling Pathways

DBF's mechanism of action in overcoming multidrug resistance is multifaceted. Kinome analysis has identified c-Jun N-terminal kinase 1/2 (JNK1/2) as a key molecular target.[1][2][3] Unlike other MAPKs such as p38 and ERK1/2, DBF specifically induces the activation of JNK1/2.[1][2][3]

The induction of apoptosis is a primary outcome of DBF treatment.[1] This is achieved through a mechanism that appears to be independent of CDK4 inhibition, a target of the parent compound fascaplysin.[1] Furthermore, DBF has been shown to induce the production of reactive oxygen species (ROS), contributing to its synergistic effects with PARP inhibitors like olaparib.[2][3]

DBF also demonstrates synergistic effects when combined with platinum-based drugs (cisplatin, carboplatin) and taxanes (docetaxel, cabazitaxel).[2][3] A significant finding is its ability to inhibit androgen receptor (AR) signaling and down-regulate the AR-V7 splice variant, thereby re-sensitizing resistant prostate cancer cells to enzalutamide.[2][3]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the efficacy and mechanism of DBF.

-

Objective: To determine the cytotoxic effects of DBF on cancer cell lines.

-

Protocol:

-

Prostate cancer cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were then treated with various concentrations of DBF or a vehicle control (e.g., DMSO) for 72 hours.

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 2-4 hours to allow for formazan crystal formation.

-

The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the control, and IC50 values were determined from dose-response curves.[3]

-

-

Objective: To analyze the expression and phosphorylation status of proteins involved in signaling pathways affected by DBF.

-

Protocol:

-

Cells were treated with DBF for specified time points.

-

Total protein was extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, PARP, AR-V7, and a loading control like β-actin) overnight at 4°C.

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

-

Objective: To identify the kinase targets of DBF.

-

Protocol:

-

Cell lysates from DBF-treated and control cells were prepared.

-

The lysates were incubated with a kinase substrate array (e.g., PamChip® array) containing multiple peptides that can be phosphorylated by different kinases.

-

The phosphorylation of the peptides was detected using fluorescently labeled anti-phospho antibodies.

-

The signal intensity for each peptide was quantified, and computational analysis was used to infer the activity of upstream kinases.[1][3]

-

Other "Compound 3.10" Mentions in Cancer Research

It is important for researchers to be aware that the term "Compound 3.10" may appear in other contexts within cancer literature.

Thiazolyl Benzodiazepine (TB) Derivative

A study on a novel thiazolyl benzodiazepine (TB) derivative identified it as an inhibitor of Heat Shock Protein 90 (HSP90).[4] This compound exhibited a binding constant (Kd) of 3.10 µM for HSP90.[4]

Table 2: Cytotoxicity of a Thiazolyl Benzodiazepine (TB) Derivative in Breast Cancer Cell Lines [4]

| Cell Line | Description | IC50 of TB (µM) |

| MCF-7 | Estrogen Receptor-Positive (ER+) | 7.21 |

| MDA-MB-231 | Triple-Negative | 28.07 |

| SK-BR-3 | HER2-Positive | 12.8 |

This compound was shown to induce G2/M cell cycle arrest and apoptosis.[4] Its mechanism involves the disruption of oncogenic signaling through HSP90 inhibition, leading to both anticancer and immunomodulatory effects.[4]

Conclusion

While "Compound 3.10" is not a standardized nomenclature, the most significant body of research in the context of multidrug resistance points to 3,10-Dibromofascaplysin (DBF) . This marine alkaloid demonstrates a clear potential to overcome resistance in cancer, particularly in prostate cancer, through a distinct mechanism of action involving JNK1/2 activation and modulation of AR signaling. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of DBF and related compounds. Awareness of other instances where "3.10" appears in compound-related data, such as the binding constant of the TB derivative, is crucial for accurate literature interpretation.

References

- 1. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Thiopyrano[2,3-d]thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiopyrano[2,3-d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this important heterocyclic system. It details the primary synthetic methodologies, presents quantitative data in a structured format, and outlines key experimental protocols. Furthermore, this guide visualizes the synthetic workflows and the crucial signaling pathways implicated in the anticancer activity of these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on the thiopyrano[2,3-d]thiazole core.

Introduction: Discovery and Significance

The exploration of thiopyrano[2,3-d]thiazole derivatives has been driven by their structural relationship to biologically active 5-ylidene-4-thiazolidinones. The fusion of the thiazole and thiopyran rings creates a rigid molecular framework, which is believed to enhance binding affinity and selectivity to biological targets.[1] Early investigations revealed their potential as antimicrobial and antifungal agents. However, more recent and extensive research has highlighted their significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The mechanism of their anticancer action is multifaceted, often involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways.[1][2]

Synthetic Methodologies

The synthesis of the thiopyrano[2,3-d]thiazole core is primarily achieved through two key strategies: the hetero-Diels-Alder reaction and the Michael addition reaction. These methods offer versatility in introducing a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is the most prevalent and efficient method for constructing the thiopyrano[2,3-d]thiazole skeleton. This [4+2] cycloaddition reaction typically involves the use of a 5-arylidene-4-thioxo-2-thiazolidinone as the heterodiene and a suitable dienophile.[1]

A general workflow for the synthesis of thiopyrano[2,3-d]thiazoles via the hetero-Diels-Alder reaction is depicted below.

Caption: General workflow for the synthesis of thiopyrano[2,3-d]thiazoles.

The following table summarizes the reaction conditions and yields for the synthesis of various thiopyrano[2,3-d]thiazole derivatives via the hetero-Diels-Alder reaction.

| Heterodiene (Substituent) | Dienophile | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| 5-(4-Chlorobenzylidene)-4-thioxo-2-thiazolidinone | N-phenylmaleimide | Acetic Acid | Reflux | 3 | 85 | [3] |

| 5-(4-Methoxybenzylidene)-4-thioxo-2-thiazolidinone | Acrylonitrile | Acetic Acid | Reflux | 4 | 78 | [4] |

| 5-(3,4-Dimethoxybenzylidene)-4-thioxo-2-thiazolidinone | Ethyl acrylate | Acetic Acid | Reflux | 5 | 72 | [4] |

| 5-(4-Bromobenzylidene)-4-thioxo-2-thiazolidinone | N-(p-tolyl)maleimide | Acetic Acid | Reflux | 3 | 88 | [3] |

| 5-(Furan-2-ylmethylene)-4-thioxo-2-thiazolidinone | 1,4-Naphthoquinone | Acetic Acid | Reflux | 1 | 75-90 | [5] |

-

Synthesis of 5-Arylmethylene-4-thioxo-2-thiazolidinone (Heterodiene):

-

A mixture of 4-thioxo-2-thiazolidinone (1 eq.), the appropriate aromatic aldehyde (1.1 eq.), and fused sodium acetate (1 eq.) in glacial acetic acid is heated at 100°C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure heterodiene.

-

-

[4+2] Cycloaddition:

-

A solution of the 5-arylmethylene-4-thioxo-2-thiazolidinone (1 eq.) and the corresponding dienophile (1.2 eq.) in a suitable solvent (e.g., glacial acetic acid, toluene, or dioxane) is refluxed.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield the desired thiopyrano[2,3-d]thiazole derivative.

-

Michael Addition Reaction

The Michael addition provides an alternative route to certain substituted thiopyrano[2,3-d]thiazoles. This reaction typically involves the addition of an active methylene compound, such as malononitrile, to a 5-arylideneisorhodanine derivative.

| Michael Donor | Michael Acceptor (Substituent) | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Malononitrile | 5-(2,4-Dihydroxybenzylidene)-4-thioxo-thiazolidine | Ethanol | Triethylamine | 1 | Not specified | [6] |

| Malononitrile | 5-Arylideneisorhodanine | Ethanol | Triethylamine | Not specified | Not specified | [7] |

-

A solution of equimolar amounts of the 5-arylideneisorhodanine derivative and malononitrile in ethanol is prepared.

-

A few drops of a base catalyst, such as triethylamine or piperidine, are added to the solution.

-

The reaction mixture is refluxed for a specified period (typically 1-2 hours) and then allowed to cool to room temperature.

-

The solid product that precipitates is collected by filtration and recrystallized from a suitable solvent, such as acetic acid, to afford the pure 5-amino-thiopyrano[2,3-d]thiazole-6-carbonitrile derivative.

Biological Activity and Signaling Pathways

Thiopyrano[2,3-d]thiazoles have demonstrated significant potential as anticancer agents. Their mechanism of action is often linked to the induction of programmed cell death (apoptosis) in cancer cells through multiple signaling pathways.

Induction of Apoptosis

Several studies have shown that thiopyrano[2,3-d]thiazole derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This is often accompanied by the activation of a cascade of caspase enzymes, which are key executioners of apoptosis. Specifically, the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7 and caspase-10) has been observed.[1]

Caption: Apoptotic pathways induced by thiopyrano[2,3-d]thiazoles.

Generation of Reactive Oxygen Species (ROS)

An increase in the intracellular levels of reactive oxygen species (ROS) is another mechanism by which these compounds exert their anticancer effects.[1][2] Elevated ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can in turn trigger apoptosis.

Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer. Some thiazole derivatives have been shown to inhibit these pathways, thereby suppressing tumor growth.[7] While the direct interaction of thiopyrano[2,3-d]thiazoles with specific components of these pathways is an area of ongoing research, their ability to modulate these cascades represents a promising avenue for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Anti-Proliferative Effects of Compound 3.10 (3,10-dibromofascaplysin) on Cancer Cell Lines: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of Compound 3.10, identified as the marine alkaloid 3,10-dibromofascaplysin (DBF). The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key findings on the compound's efficacy, mechanism of action, and the experimental protocols utilized in its evaluation against various cancer cell lines.

Executive Summary

Compound 3.10 (3,10-dibromofascaplysin) has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of prostate and myeloid leukemia origin.[1][2] Its mechanism of action involves the induction of apoptosis and modulation of key signaling pathways, including the activation of JNK1/2 and the E2F1 transcription factor.[1][3] Notably, DBF overcomes drug resistance in certain prostate cancer cell lines and exhibits synergistic effects when combined with conventional chemotherapeutic agents.[1][3]

Quantitative Data on Anti-Proliferative Activity

The cytotoxic effects of Compound 3.10 have been quantified across several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Table 1: Cytotoxicity of Compound 3.10 (DBF) in Human Prostate Cancer Cell Lines

| Cell Line | Description | IC50 of DBF (µM) after 72h | Reference Compound (Docetaxel) IC50 (nM) after 72h |

| 22Rv1 | Androgen-sensitive, AR-V7 positive | 0.29 ± 0.04 | 0.38 ± 0.08 |

| PC3 | Androgen-independent | 0.79 ± 0.17 | 8.55 ± 3.09 |

| PC3-DR | Docetaxel-resistant PC3 | 1.51 ± 0.35 | 355.8 ± 148.7 |

| DU145 | Androgen-independent | 4.19 ± 0.81 | 1.72 ± 0.19 |

| DU145-DR | Docetaxel-resistant DU145 | 1.25 ± 0.27 | 89.4 ± 13.2 |

Data extracted from Dyshlovoy et al., 2020.

Table 2: Cytotoxicity of Compound 3.10 (DBF) in Human Myeloid Leukemia Cell Lines

| Cell Line | Description | IC50 of DBF (nM) after 48h |

| MOLM-13 | Acute myeloid leukemia | ~200 |

| OCI-AML3 | Acute myeloid leukemia | ~400 |

| THP-1 | Acute monocytic leukemia | ~800 |

Approximate values inferred from graphical data in Smirnova et al., 2021.

Signaling Pathways and Mechanism of Action

Compound 3.10 exerts its anti-cancer effects through the modulation of several key signaling pathways.

In prostate cancer cells, kinome analysis identified c-Jun N-terminal kinase 1/2 (JNK1/2) as a primary molecular target.[2][3] Treatment with DBF leads to the activation of JNK1/2, while no significant activation of p38 and ERK1/2 MAPKs was observed.[2][3] Inhibition of the drug-induced JNK1/2 activation resulted in increased cytotoxicity of DBF.[3] Furthermore, DBF was found to inhibit androgen receptor (AR) signaling and resensitized AR-V7-positive 22Rv1 prostate cancer cells to enzalutamide.[2][3]

In myeloid leukemia cells, DBF induces apoptosis and decreases the expression of genes responsible for cancer cell survival.[1] A key finding in this cell type is the activation of the E2F1 transcription factor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the effects of Compound 3.10.

Cell Culture and Reagents

-

Cell Lines: Human prostate cancer cell lines (22Rv1, PC3, DU145) and myeloid leukemia cell lines (MOLM-13, OCI-AML3, THP-1) were used. Docetaxel-resistant sublines (PC3-DR, DU145-DR) were generated by continuous incubation with increasing concentrations of docetaxel.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound 3.10 (DBF) Preparation: DBF was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution and diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative effect of Compound 3.10 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of DBF or vehicle control (DMSO).

-

Incubation: Cells were incubated for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

Western blotting was performed to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by Compound 3.10.

-

Cell Lysis: After treatment with DBF for the indicated times, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentrations were determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-PARP, anti-caspase-3, anti-AR, anti-AR-V7, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Compound 3.10 (3,10-dibromofascaplysin) is a promising anti-cancer agent with potent activity against prostate and myeloid leukemia cancer cell lines. Its ability to overcome drug resistance and its well-defined mechanisms of action, primarily through the JNK and E2F1 signaling pathways, make it a strong candidate for further preclinical and clinical development. The synergistic effects observed with existing chemotherapeutics further highlight its potential in combination therapies.

References

In-Depth Technical Guide: The Mechanism of Action of TAS-108 in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-108, a novel steroidal antiestrogen, has demonstrated significant potential in the treatment of breast cancer, particularly in cases resistant to conventional endocrine therapies. This technical guide provides a comprehensive overview of the core mechanism of action of TAS-108, detailing its dual activity on estrogen receptors alpha (ERα) and beta (ERβ), its engagement of co-repressor pathways, and its preclinical and clinical efficacy. This document synthesizes available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and development professionals in oncology.

Introduction: The Clinical Landscape and the Emergence of TAS-108

Hormone receptor-positive (HR+) breast cancer, which accounts for the majority of breast cancer cases, is critically dependent on the estrogen signaling pathway for its growth and proliferation. Endocrine therapies, such as tamoxifen and aromatase inhibitors, have been the cornerstone of treatment for HR+ breast cancer. However, the development of resistance to these therapies remains a significant clinical challenge.

TAS-108 emerges as a promising therapeutic agent with a distinct mechanism of action that differentiates it from existing treatments like tamoxifen and fulvestrant. It is a steroidal molecule, chemically identified as (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate, that has shown antitumor activity in tamoxifen-resistant breast cancer models.

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of TAS-108 revolves around its differential modulation of the two estrogen receptor isoforms, ERα and ERβ.

Full Antagonism of Estrogen Receptor Alpha (ERα)

In breast cancer cells, the binding of estrogen to ERα triggers a cascade of events leading to gene transcription that promotes cell proliferation and tumor growth. TAS-108 acts as a full antagonist of ERα. By binding to ERα, it blocks the binding of estrogen and prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes. This complete blockade of ERα signaling is a key contributor to its potent anti-proliferative effects in ERα-positive breast cancer cells.

Partial Agonism of Estrogen Receptor Beta (ERβ)

In contrast to its effect on ERα, TAS-108 exhibits partial agonist activity on ERβ. The role of ERβ in breast cancer is more complex and is often associated with anti-proliferative and pro-apoptotic effects, opposing the actions of ERα. By partially activating ERβ, TAS-108 is thought to contribute to its overall antitumor activity. This dual-action profile distinguishes TAS-108 from selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects on ERα in some tissues.

Recruitment of Co-repressors: The Role of SMRT

A crucial aspect of TAS-108's mechanism is its ability to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) . When TAS-108 binds to the estrogen receptor, it induces a conformational change that facilitates the recruitment of SMRT. The SMRT co-repressor complex then inhibits the transcriptional activity of the estrogen receptors, further contributing to the suppression of tumor growth. This recruitment of a co-repressor complex provides an additional layer of inhibition to the estrogen signaling pathway.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of TAS-108 from preclinical and clinical studies.

Table 1: In Vitro Efficacy of TAS-108 in MCF-7 Breast Cancer Cells

| Cell Line | Treatment Condition | IC50 (nmol) of TAS-108 | IC50 (nmol) of 4-Hydroxytamoxifen (4-HT) |

| MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 33.1 |

| MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 49.7 |

Data sourced from ASCO Meeting Abstract (2012).

Table 2: Preclinical In Vivo Efficacy of TAS-108

| Animal Model | Tumor Type | Dosage | Outcome |

| Rat | Dimethylbenzanthracene-induced mammary carcinoma | 1 to 3 mg/kg/day (p.o.) | Strong inhibition of tumor growth |

| Mouse | MCF-7 xenografts | 1 mg/kg/day (p.o.) | Inhibition of high exogenous E2-induced tumor growth |

Data sourced from Clinical Cancer Research (2005). Note: Specific percentage of tumor growth inhibition was not provided in the source.

Table 3: Clinical Efficacy of TAS-108 in a Phase II Study (Advanced/Metastatic Breast Cancer)

| Dose Group | Number of Patients | Clinical Benefit Rate | Median Time to Progression |

| 40 mg/day | 60 | 21.7% | 15.0 weeks |

| 80 mg/day | 60 | 20.0% | 15.9 weeks |

| 40 mg/day (Japanese Patients) | 33 | 30.3% | Not Reported |

| 80 mg/day (Japanese Patients) | 32 | 25.0% | Not Reported |

| 120 mg/day (Japanese Patients) | 32 | 25.0% | Not Reported |

Clinical benefit is defined as a complete response, a partial response, or stable disease for ≥24 weeks. Data sourced from Cancer (2012) and Cancer Science (2012).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by TAS-108 and a general workflow for a relevant experimental protocol.

Caption: TAS-108 signaling pathway in breast cancer.

Caption: General workflow for a breast cancer xenograft study.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of TAS-108. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of TAS-108 (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot for ERα Degradation

-

Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of TAS-108 or control compounds for different time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of ERα.

Luciferase Reporter Gene Assay for ER Activity

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with an estrogen response element (ERE)-driven luciferase reporter plasmid, an expression vector for ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Drug Treatment: After 24 hours, treat the transfected cells with TAS-108, estradiol (agonist control), and an antiestrogen (antagonist control) at various concentrations.

-

Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.

Conclusion and Future Directions

TAS-108 represents a significant advancement in endocrine therapy for breast cancer, offering a unique mechanism of action that combines potent ERα antagonism with beneficial ERβ partial agonism and the recruitment of the SMRT co-repressor. The preclinical and clinical data to date demonstrate its potential to overcome resistance to existing hormonal therapies.

Future research should focus on further elucidating the detailed molecular interactions between TAS-108, the estrogen receptors, and the SMRT co-repressor complex. Investigating the downstream gene expression changes induced by TAS-108 through transcriptomic analyses will provide a more comprehensive understanding of its cellular effects. Furthermore, exploring the efficacy of TAS-108 in combination with other targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, could open new avenues for the treatment of advanced and resistant breast cancer. Continued clinical development and investigation into predictive biomarkers will be crucial to identify the patient populations most likely to benefit from this novel therapeutic agent.

TAS-108: A Comprehensive Technical Review of its Binding Affinity and Differential Action on Estrogen Receptors Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-108, a novel steroidal anti-estrogenic agent, has demonstrated a unique pharmacological profile with significant implications for the treatment of hormone-responsive cancers. This technical guide provides an in-depth analysis of TAS-108's binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), detailing the experimental methodologies used for its characterization and visualizing its distinct signaling mechanisms. Understanding the differential interaction of TAS-108 with ER subtypes is crucial for elucidating its therapeutic potential and guiding future drug development efforts.

Quantitative Binding Affinity of TAS-108 for ERα and ERβ

The binding affinity of TAS-108 for human ERα and ERβ has been quantified through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from the receptor. The data consistently shows that TAS-108 possesses a high binding affinity for both receptor subtypes, comparable to the endogenous ligand 17β-estradiol (E2).

Table 1: Competitive Binding Affinity of TAS-108 and Other Antiestrogenic Agents for ERα and ERβ

| Compound | ERα IC50 (nmol/L) | ERα RBA (%) | ERβ IC50 (nmol/L) | ERβ RBA (%) |

| TAS-108 | 1.8 | 80 | 1.5 | 98 |

| 4-hydroxytamoxifen | 2.1 | 70 | 2.5 | 60 |

| Raloxifene | 2.0 | 75 | 18 | 8 |

| Fulvestrant (ICI 182,780) | 1.5 | 100 | 1.5 | 100 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. RBA: Relative Binding Affinity, expressed as a percentage relative to a reference compound (e.g., fulvestrant).

Experimental Protocols

The characterization of TAS-108's interaction with estrogen receptors involves two key experimental approaches: competitive binding assays to determine binding affinity and reporter gene assays to assess functional activity (antagonism or agonism).

Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the IC50 and RBA of TAS-108 for ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ protein

-

[3H]-17β-estradiol (radiolabeled ligand)

-

TAS-108 and other test compounds

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and counter

Methodology:

-

Preparation of Reagents: Serial dilutions of TAS-108 and other competitor compounds are prepared. A constant concentration of [3H]-17β-estradiol is prepared in the assay buffer.

-

Incubation: The recombinant ERα or ERβ protein is incubated with the [3H]-17β-estradiol and varying concentrations of the test compounds.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved using methods like hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound [3H]-17β-estradiol is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The RBA is calculated by comparing the IC50 of the test compound to that of a reference compound.

Reporter Gene Assay for Transcriptional Activity

This assay measures the functional consequence of a ligand binding to its receptor, specifically its ability to activate or inhibit gene transcription.

Objective: To characterize TAS-108 as a pure antagonist of ERα and a partial agonist of ERβ.

Materials:

-

Mammalian cell line (e.g., HEK293 or MCF-7)

-

Expression plasmids for full-length human ERα and ERβ

-

Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

TAS-108, 17β-estradiol (E2), and other reference compounds

-

Cell culture medium and reagents

-

Luciferase assay system and luminometer

Methodology:

-

Cell Culture and Transfection: The chosen cell line is cultured and then co-transfected with the expression plasmid for either ERα or ERβ and the ERE-luciferase reporter plasmid.

-

Treatment: After transfection, the cells are treated with TAS-108 alone (to assess agonistic activity) or in combination with E2 (to assess antagonistic activity). Control groups include cells treated with vehicle, E2 alone, and other reference antiestrogens.

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The results are expressed as fold induction over the vehicle control. This allows for the determination of whether TAS-108 acts as an agonist (induces reporter gene expression) or an antagonist (inhibits E2-induced reporter gene expression).

Visualizing Experimental and Signaling Pathways

Experimental Workflow: Determining Binding Affinity and Functional Activity

Caption: Workflow for determining TAS-108's binding affinity and functional activity.

Signaling Pathway of TAS-108 at Estrogen Receptors

TAS-108 exhibits a distinct mechanism of action at ERα and ERβ, leading to differential downstream signaling events. As a pure antagonist at ERα, it blocks estrogen-dependent gene transcription. Conversely, as a partial agonist at ERβ, it can initiate some level of gene transcription. Furthermore, TAS-108 has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which contributes to its anti-tumor activity by inhibiting the transcriptional activity of estrogen receptors.[1]

References

Preclinical Pharmacology of the Steroidal Antiestrogen TAS-108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-108, a novel steroidal antiestrogen, has demonstrated significant potential in preclinical studies as a therapeutic agent for breast cancer, particularly in cases resistant to existing therapies like tamoxifen. Its unique mechanism of action, distinguishing it from other selective estrogen receptor modulators (SERMs) and pure antiestrogens, makes it a compound of considerable interest. This technical guide provides an in-depth overview of the preclinical pharmacology of TAS-108, focusing on its biochemical properties, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

TAS-108 exhibits a distinct dual-action mechanism on estrogen receptors (ER). It functions as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ).[1][2] This differential activity is pivotal to its therapeutic profile.

A key feature of TAS-108's antagonistic action on ERα is its ability to promote the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor. This interaction effectively blocks the transactivation functions of ERα without inhibiting its ability to bind to DNA.[1] This mechanism is notably different from other antiestrogens and is thought to contribute to its efficacy in tamoxifen-resistant breast cancer models.

The partial agonist activity on ERβ may contribute to some of the tissue-selective benefits observed in preclinical studies, such as potential positive effects on bone and the cardiovascular system.[3]

Data Presentation

Table 1: In Vitro Efficacy of TAS-108 in Breast Cancer Cell Lines

| Cell Line | Condition | IC50 (nmol) | Comparator | Comparator IC50 (nmol) |

| MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 4-hydroxytamoxifen (4-HT) | 33.1 |

| MCF-7 | In the presence of Estradiol (E2) | 2.15 | 4-hydroxytamoxifen (4-HT) | 49.7 |

Table 2: In Vivo Antitumor Activity of TAS-108

| Animal Model | Tumor Type | Treatment Dose | Outcome |

| Rat | Dimethylbenzanthracene-induced mammary carcinoma | 1 to 3 mg/kg/day (p.o.) | Strong inhibition of tumor growth |

| Mouse | Human breast cancer MCF-7 cell line xenografts | 1 mg/kg/day (p.o.) | Inhibition of high exogenous E2-induced tumor growth |

Note: While multiple sources cite a "strong binding affinity" of TAS-108 to the estrogen receptor, specific quantitative data such as Kᵢ or Kₔ values for ERα and ERβ were not available in the reviewed literature.[3][4]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Test compound (TAS-108)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Protocol:

-

Prepare rat uterine cytosol containing estrogen receptors.

-

In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the test compound (TAS-108).

-

Add the uterine cytosol preparation to each tube.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by adding a hydroxyapatite slurry, which binds the receptor-ligand complex.

-

Wash the hydroxyapatite pellet to remove unbound radioligand.

-

Elute the bound radioligand and measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (TAS-108)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of TAS-108 and control compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Breast Cancer Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human breast cancer cells (e.g., MCF-7)

-

Matrigel (optional, to support tumor growth)

-

Test compound (TAS-108)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7) mixed with or without Matrigel into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer TAS-108 (e.g., orally) to the treatment group and the vehicle to the control group according to a predetermined schedule and dosage.

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using a standard formula (e.g., (Length x Width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth in the treated group to the control group to assess the antitumor efficacy.

Mandatory Visualizations

Caption: TAS-108 Signaling Pathway

Caption: Preclinical Evaluation Workflow for TAS-108

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tas-108 | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TAS-108: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAS-108, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

KRC-108: A Comprehensive Technical Profile of a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRC-108 is a potent, orally available, multi-kinase inhibitor demonstrating significant anti-tumor activity in preclinical models. Primarily targeting a spectrum of receptor tyrosine kinases including RON, Flt3, TrkA, and c-Met, KRC-108 exhibits a compelling profile for further investigation in oncological applications. Notably, it displays enhanced inhibitory activity against oncogenic mutants of c-Met, M1250T and Y1230D, as compared to the wild-type enzyme. This document provides an in-depth technical guide on the kinase inhibitor profile of KRC-108, its primary targets, and detailed experimental protocols for its evaluation.

Kinase Inhibition Profile

KRC-108 has been characterized as a multi-kinase inhibitor with potent activity against several key oncogenic kinases. The inhibitory activity, as determined by half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, is summarized below.

Table 1: In Vitro Kinase Inhibition Profile of KRC-108

| Target Kinase | IC50 (nM) |

| TrkA | 43.3 |

| c-Met | 80 |

| Flt3 | 30 |

| ALK | 780 |

| Aurora A | 590 |

Data sourced from in vitro kinase assays.[1][2]

Table 2: Anti-Proliferative Activity of KRC-108 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 |

| KM12C | Colon Cancer | 220 nM |

| Various | Various | 0.01 - 4.22 µM |

GI50 values represent the concentration of KRC-108 required to inhibit cell growth by 50%.[1][3]

Primary Cellular Targets and Signaling Pathways

KRC-108 exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its primary kinase targets. A significant focus of research has been on its inhibition of the TrkA signaling cascade.

KRC-108 has been shown to suppress the phosphorylation of critical downstream signaling molecules of TrkA, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[1][4] This disruption of the TrkA signaling pathway ultimately leads to cell cycle arrest, apoptosis, and autophagy in cancer cells harboring TrkA fusions.[1][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines the determination of IC50 values for KRC-108 against target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant target kinase

-

Biotinylated substrate peptide

-

Europium-labeled anti-phospho-specific antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

ATP

-

KRC-108 (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of KRC-108 in DMSO.

-

Add 2 µL of diluted KRC-108 or DMSO (vehicle control) to the assay wells.

-

Prepare a kinase/substrate solution in Assay Buffer and add 4 µL to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer. The final ATP concentration should be at the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of TR-FRET detection solution containing the Europium-labeled antibody and SA-APC in a detection buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM EDTA, 0.1% BSA).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the 665 nm to 615 nm signals and plot the percentage of inhibition against the logarithm of the KRC-108 concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

Cell Viability (Cytotoxicity) Assay

This protocol describes the determination of GI50 values using the EZ-Cytox Cell Viability Assay kit, a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST).

Materials:

-

Cancer cell lines (e.g., KM12C)

-

Complete cell culture medium

-

KRC-108

-

EZ-Cytox Cell Viability Assay Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of KRC-108 in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the KRC-108 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of the EZ-Cytox reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the KRC-108 concentration and fitting the data to a non-linear regression curve.

In Vivo Xenograft Tumor Model

This protocol details the establishment and use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of KRC-108.

Materials:

-

KM12C colon cancer cells

-

Athymic BALB/c nu/nu mice (6-8 weeks old)

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

KRC-108 formulation for oral gavage

-

Calipers

Procedure:

-

Harvest KM12C cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer KRC-108 (e.g., 40 mg/kg and 80 mg/kg) or the vehicle control daily via oral gavage.[1]

-

Measure tumor volumes and body weights every 2-3 days.

-

After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[1]

Conclusion

KRC-108 is a promising multi-kinase inhibitor with potent activity against key oncogenic drivers. Its efficacy in preclinical models, particularly those with TrkA fusions and c-Met alterations, warrants further investigation for its potential as a targeted cancer therapeutic. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of KRC-108 and similar compounds in drug discovery and development settings.

References

- 1. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of KRC-108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of KRC-108, a potent multi-kinase inhibitor. This document details the compound's inhibitory activity against key oncogenic kinases, outlines the experimental protocols for assessing its anti-proliferative effects, and visualizes the associated signaling pathways.

Quantitative Data Summary

KRC-108 has demonstrated significant inhibitory activity against a panel of cancer-related kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%, are summarized in the table below. This data highlights the multi-targeted nature of KRC-108.

| Target Kinase | IC50 (nM) |

| TrkA | 43.3 |

| c-Met | 80 |

| Flt3 | 30 |

| ALK | 780 |

| Aurora A | 590 |

Note: While it is reported that the anti-proliferative activity of KRC-108, as measured by GI50 (50% growth inhibition) values, ranges from 0.01 to 4.22 μM across a panel of cancer cell lines, the specific data for individual cell lines from the primary publication by Han et al. (2011) was not accessible for inclusion in this guide.

Experimental Protocols

The following is a detailed methodology for a standard in vitro anti-proliferative assay, such as the Sulforhodamine B (SRB) assay, which is commonly used to determine the GI50 values of a test compound.

Protocol: Determination of In Vitro Anti-proliferative Activity using Sulforhodamine B (SRB) Assay

1. Cell Culture and Plating:

-

Culture human cancer cell lines in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells per well) in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of KRC-108 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the KRC-108 stock solution to achieve a range of final concentrations to be tested.

-

Add 100 µL of the diluted KRC-108 solutions to the appropriate wells of the 96-well plates containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period, typically 48-72 hours.

3. Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

4. Staining:

-

Wash the plates five times with slow-running tap water to remove TCA, media, and non-adherent cells.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

6. Data Acquisition and Analysis:

-

Measure the optical density (OD) of each well at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of KRC-108 compared to the vehicle-treated control cells.

-

Plot the percentage of growth inhibition against the log of the KRC-108 concentration and determine the GI50 value using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow for determining anti-proliferative activity and the key signaling pathways targeted by KRC-108.

Preclinical Efficacy of KRC-108 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRC-108 is a multi-kinase inhibitor that has demonstrated promising anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the preclinical evaluation of KRC-108 in various xenograft models, with a focus on its efficacy, mechanism of action, and the experimental protocols utilized in these studies. KRC-108 has been identified as a potent inhibitor of several receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, and Feline McDonough sarcoma (FMS)-like tyrosine kinase 3 (Flt3), making it a candidate for targeted cancer therapy.[1][2] This document summarizes the key findings from in vivo studies and offers detailed insights into the methodologies employed.

Data Presentation: In Vivo Efficacy of KRC-108

The anti-tumor activity of KRC-108 has been evaluated in several human cancer cell line-derived xenograft (CDX) models. The following tables summarize the quantitative data obtained from these studies.

Table 1: Efficacy of KRC-108 in KM12C Colon Cancer Xenograft Model

| Cell Line | Mouse Strain | Treatment | Dose | Administration Route | Duration | Tumor Growth Inhibition (TGI) | Citation |

| KM12C (NTRK1 fusion) | BALB/c nu/nu | KRC-108 | 40 mg/kg | Oral gavage | 14 days | Dose-dependent | [3] |

| KM12C (NTRK1 fusion) | BALB/c nu/nu | KRC-108 | 80 mg/kg | Oral gavage | 14 days | 73.0% (at day 14) | [3] |

Table 2: Efficacy of KRC-108 in Other Xenograft Models

While specific quantitative data on tumor growth inhibition, tumor volume, and body weight changes were not available in the searched resources for the HT29 and NCI-H441 models, published research indicates that KRC-108 was effective at inhibiting tumor growth in these models.[1][2][4]

| Cell Line | Cancer Type | Mouse Strain | Efficacy | Citation |

| HT29 | Colorectal Cancer | Athymic BALB/c nu/nu | Effective in inhibiting tumor growth | [1][2][4] |

| NCI-H441 | Lung Cancer | Athymic BALB/c nu/nu | Effective in inhibiting tumor growth | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline the protocols used for the xenograft studies of KRC-108.

KM12C Xenograft Model Protocol

-

Cell Culture: KM12C human colon carcinoma cells, which harbor an NTRK1 gene fusion, are cultured in appropriate media until they reach the desired confluence for implantation.[3]

-

Animal Model: Female BALB/c nu/nu mice, which are immunodeficient and can accept human tumor xenografts, are used.[3]

-

Tumor Implantation: A suspension of KM12C cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Drug Administration: KRC-108 is administered daily via oral gavage at doses of 40 mg/kg and 80 mg/kg for 14 consecutive days.[3] The control group receives a vehicle control.

-

Efficacy Assessment: Tumor growth is measured at specified intervals (e.g., day 7 and day 14) to determine the extent of tumor growth inhibition.[3]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.

General Protocol for HT29 and NCI-H441 Xenograft Models

While specific details for the KRC-108 studies were not available, a general protocol for establishing these xenograft models is as follows:

-

Cell Culture: HT29 human colorectal adenocarcinoma cells or NCI-H441 human lung adenocarcinoma cells are cultured in appropriate media.

-

Animal Model: Athymic BALB/c nu/nu mice are used for these studies.[1][2]

-

Tumor Implantation: A suspension of either HT29 or NCI-H441 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume.

-

Treatment Initiation: When tumors reach a specified average volume, animals are randomized into control and treatment groups.

-

Drug Administration: KRC-108 is administered, likely orally, at predefined doses and schedules.

-

Efficacy Assessment: Tumor volumes and animal body weights are monitored throughout the study to assess anti-tumor efficacy and toxicity.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of KRC-108

KRC-108 is a multi-kinase inhibitor targeting several key signaling pathways involved in cancer cell proliferation, survival, and differentiation. The diagram below illustrates the inhibition of the TrkA and c-Met signaling pathways by KRC-108.

Caption: KRC-108 inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Xenograft Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of KRC-108 in a xenograft model.

Caption: A typical workflow for preclinical evaluation of KRC-108 in xenograft models.

Conclusion

The preclinical data available for KRC-108 demonstrate its potential as an anti-tumor agent, particularly in cancers driven by TrkA fusion proteins and potentially those with dysregulated c-Met, Ron, or Flt3 signaling. The significant tumor growth inhibition observed in the KM12C xenograft model provides a strong rationale for further investigation. While the efficacy in HT29 and NCI-H441 models is noted, the absence of detailed quantitative data in the public domain highlights the need for access to complete study reports for a thorough evaluation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to understand and potentially replicate or build upon these preclinical findings.

References

The AT-108 Revolution: Reprogramming Tumors into Antigen-Presenting Powerhouses

An In-depth Technical Guide on the Mechanism of Action of AT-108, a First-in-Class Immunotherapy Designed to Convert Tumor Cells into Dendritic Cells

Introduction

The landscape of cancer immunotherapy is continually evolving, seeking novel strategies to overcome tumor immune evasion. A groundbreaking approach has emerged with AT-108, a pioneering agent developed by Asgard Therapeutics. AT-108 operates on a unique principle: instead of targeting immune cells, it directly reprograms tumor cells, compelling them to become antigen-presenting cells. This in-depth guide elucidates the core mechanism of AT-108, detailing the molecular and cellular transformations it induces, and provides a comprehensive overview of the experimental data and methodologies that underpin this innovative therapeutic strategy. AT-108 represents a paradigm shift, turning the tumor against itself to elicit a robust and personalized anti-cancer immune response.

Core Mechanism of AT-108

AT-108 is a gene therapy delivered via a replication-deficient adenoviral vector. This vector is engineered to introduce a proprietary combination of three key transcription factors into tumor cells: PU.1, IRF8, and BATF3 (collectively known as PIB).[1][2][3][4] The enforced expression of these factors orchestrates a complete lineage conversion, reprogramming the tumor cells into functional conventional type 1 dendritic cells (cDC1s).[1][2][3]

This reprogramming cascade endows the former tumor cells, now termed tumor-derived Antigen Presenting Cells (tumor-APCs), with the essential machinery for initiating a potent anti-tumor immune response. The process unfolds in a series of orchestrated steps:

-

Upregulation of Antigen Presentation Machinery: The PIB transcription factors drive the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the cell surface.[5] This enables the tumor-APCs to present endogenous tumor-associated antigens to CD8+ and CD4+ T cells, respectively.

-

Expression of Co-stimulatory Molecules: Successful T cell activation requires a second signal, which is provided by co-stimulatory molecules. AT-108 induces the expression of crucial co-stimulatory molecules such as CD80 and CD86 on the surface of tumor-APCs.

-

Secretion of Pro-inflammatory Cytokines: The reprogrammed cells are stimulated to secrete key pro-inflammatory cytokines, most notably Interleukin-12 (IL-12) and the chemokine CXCL10.[6] IL-12 is critical for the differentiation and activation of cytotoxic T lymphocytes (CTLs), while CXCL10 attracts these activated T cells to the tumor microenvironment.

-

Enhanced Phagocytic and Cross-Presentation Capabilities: Tumor-APCs gain the ability to engulf dead and dying cancer cells, process their proteins, and cross-present the derived antigens on MHC class I molecules to further amplify the CD8+ T cell response.[6]

This multi-faceted mechanism effectively transforms an immune-"cold" tumor, previously invisible to the immune system, into an immune-"hot" environment, teeming with activated T cells poised to eliminate cancerous cells.[7]

Signaling Pathway and Logical Workflow

The reprogramming process initiated by AT-108 can be visualized as a direct nuclear event leading to a cascade of downstream functional changes.

Quantitative Data Summary

The efficacy of AT-108-mediated reprogramming has been demonstrated across various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Reprogramming Efficiency of Tumor Cells

| Cell Line | Tumor Type | Reprogramming Efficiency (% of CD45+MHC-II+ cells) at Day 9 |

|---|---|---|

| LLC | Murine Lewis Lung Carcinoma | ~20-30% |

| B16-F10 | Murine Melanoma | ~10-20% |

| A375 | Human Melanoma | Variable, up to ~40% |

| T97G | Human Glioblastoma | Variable, up to ~30% |

(Data synthesized from figures in cited literature; exact percentages may vary between experiments)

Table 2: In Vivo Anti-Tumor Efficacy of AT-108

| Tumor Model | Treatment | Complete Response (CR) Rate | Key Outcome |

|---|---|---|---|

| B16F10 (poorly immunogenic) | AT-108 Monotherapy | 30% | Delayed tumor growth and extended survival. |

| B16F10 (poorly immunogenic) | AT-108 + anti-PD-1/anti-CTLA-4 | 100% | Complete tumor regression.[4] |

| YUMM1.7 (immunogenic, ICB-resistant) | AT-108 Monotherapy | High | Significant tumor growth inhibition. |

(Data is based on preclinical mouse models and highlights the potential for both monotherapy and combination therapy)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of AT-108.

Protocol 1: Lentiviral/Adenoviral Transduction of Tumor Cells

This protocol describes the method for introducing the PIB transcription factors into tumor cells in vitro.

Materials:

-

Tumor cell line of interest (e.g., B16-F10, A375)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

AT-108 (adenoviral vector) or lentiviral vector encoding PIB-eGFP

-

Polybrene (for lentiviral transduction)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: On Day -1, seed 1 x 10^5 tumor cells per well in a 6-well plate in 2 mL of complete culture medium.

-

Transduction: On Day 0, add the viral vector to the cells.

-

For lentivirus, use a multiplicity of infection (MOI) of 10-20. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

-

For adenovirus, use an MOI determined by titration for the specific cell line.

-

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Medium Change: On Day 1, remove the virus-containing medium and replace it with 2 mL of fresh complete culture medium.

-

Cell Culture: Continue to culture the cells for up to 9 days. Passage the cells as they become confluent to maintain them in a healthy state.

-

Analysis: At desired time points (e.g., Day 3, 6, 9), harvest the cells for downstream analysis, such as flow cytometry to assess the expression of cDC1 markers.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the establishment of a tumor in an immunocompetent mouse and treatment with AT-108 to evaluate its anti-tumor efficacy.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16-F10 or YUMM1.7 melanoma cells

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

AT-108 (adenoviral vector)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS (and Matrigel, if used) at a concentration of 2.5 x 10^6 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable (typically around day 5-7). Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment and control groups.

-

Treatment Group: Administer AT-108 via intratumoral injection. The dose and frequency will depend on the specific experimental design (e.g., 1 x 10^8 plaque-forming units (PFU) in 50 µL PBS, administered on days 7, 10, and 13).

-

Control Group: Administer a control vector or PBS intratumorally on the same schedule.

-

-

Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor volume, with humane endpoints defined by tumor size or animal distress. Survival is also a key metric.

-

Immunological Analysis: At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to characterize the immune cell infiltrate.

Protocol 3: Flow Cytometry for cDC1 Marker Analysis

This protocol details the staining of reprogrammed tumor cells to identify the expression of key dendritic cell markers.

Materials:

-

Harvested cells (from in vitro or in vivo experiments)

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

-

Fc block (e.g., anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies against:

-

CD45

-

MHC Class II (I-A/I-E for mouse)

-

CD11c

-

CLEC9A

-

CD80

-

CD86

-

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your harvested cells. For tumors, this involves mechanical and enzymatic digestion.

-

Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

-

Fc Block: Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.

-

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells. Incubate on ice or at 4°C for 30 minutes in the dark.

-

Washing: Wash the cells twice with 1-2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.

-

Viability Staining: Just before analysis, add the viability dye to distinguish live from dead cells.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then identify the reprogrammed population (e.g., GFP+ if using a reporter vector). Within this population, quantify the percentage of cells expressing the cDC1 markers of interest.

Conclusion

AT-108 represents a novel and promising strategy in cancer immunotherapy. By hijacking the tumor's own cellular machinery, it forces a transformation that turns immunologically "cold" tumors into "hot" ones, ripe for immune-mediated destruction. The direct in vivo reprogramming of cancer cells into cDC1-like cells is a powerful approach to generate a tailored anti-tumor immune response, leveraging the tumor's unique antigenic landscape. The preclinical data strongly supports the mechanism of action and demonstrates significant anti-tumor efficacy, both as a monotherapy and in combination with existing immunotherapies. As AT-108 progresses towards clinical development, it holds the potential to offer a new therapeutic avenue for patients with cancers that are resistant to current treatments.

References

- 1. asgardthx.com [asgardthx.com]

- 2. Asgard Therapeutics' study published in Science showing proof-of-concept and strong anti-tumor responses via in vivo cell reprogramming with lead program AT-108 [prnewswire.com]

- 3. In vivo dendritic cell reprogramming for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flipping the script: reprogramming tumor cells into DCs [acir.org]

- 5. Restoring Tumor Immunogenicity with Dendritic Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Dendritic Cell Reprogramming for Cancer Immunotherapy - Pereira Lab [pereiralab.com]

In-Depth Technical Guide: AT-108 Adenoviral Vector Design and Reprogramming Factors for Cancer Immunotherapy